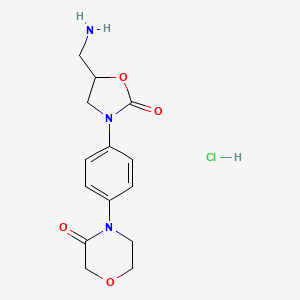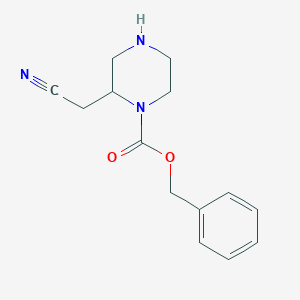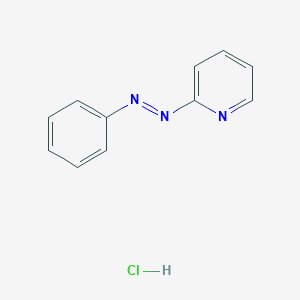
N-2-Butyl-N'-hexyl ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Butyl-N’-hexyl ethylenediamine is an organic compound with the molecular formula C12H28N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and hexyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Butyl-N’-hexyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butyl and hexyl groups.
Industrial Production Methods: In industrial settings, the production of N-2-Butyl-N’-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-2-Butyl-N’-hexyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N-2-Butyl-N’-hexyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-2-Butyl-N’-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions can influence its binding to biological targets.
Comparación Con Compuestos Similares
- N,N’-Di-tert-butylethylenediamine
- N,N’-Diethyl ethylenediamine
- N,N’-Dibutyl ethylenediamine
Comparison: N-2-Butyl-N’-hexyl ethylenediamine is unique due to the presence of both butyl and hexyl groups, which impart distinct physicochemical properties compared to other ethylenediamine derivatives. The combination of these alkyl groups can enhance the compound’s solubility, hydrophobicity, and ability to interact with various molecular targets, making it a valuable compound in diverse applications.
Propiedades
Fórmula molecular |
C12H28N2 |
|---|---|
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N'-butan-2-yl-N-hexylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-7-8-9-13-10-11-14-12(3)5-2/h12-14H,4-11H2,1-3H3 |
Clave InChI |
GHJVTHBAUWPMLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCCNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



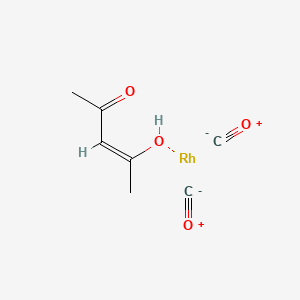

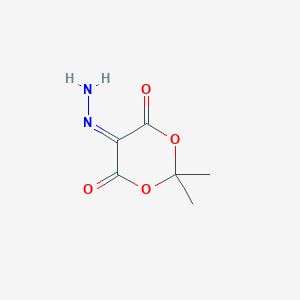
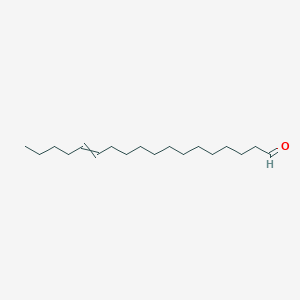
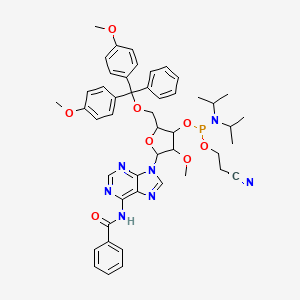

![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
